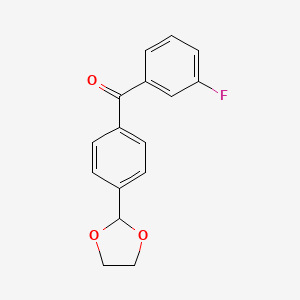

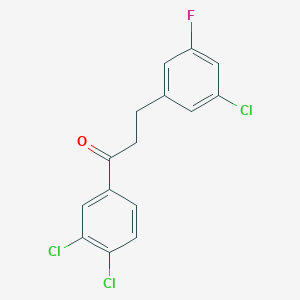

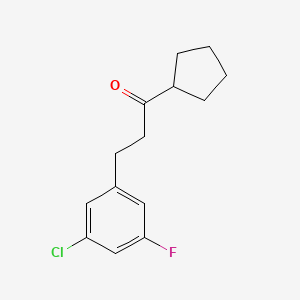

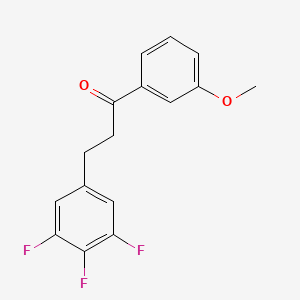

4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds with a 1,3-dioxolane group can be achieved through various methods. One approach involves the oxidation of alkene substrates with hypervalent iodine, generating a 1,3-dioxolan-2-yl cation intermediate. This cation intermediate can then be trapped with a silyl enol ether to complete the formation of the dioxolane product .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4’-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone” are not explicitly mentioned in the available resources .

Scientific Research Applications

Photocatalysis and Organic Synthesis

4'-(1,3-Dioxolan-2-yl)-3-fluorobenzophenone, due to its structural attributes, finds applications in photocatalysis and organic synthesis. A related compound, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), demonstrates the role of similar structures as effective organophotocatalysts in various organic reactions, highlighting the potential utility of this compound in similar domains (Shang et al., 2019).

Anaerobic Transformation and Environmental Studies

The compound's analogs, such as fluorophenols, have been used to study the anaerobic transformation of phenol to benzoate, indicating its potential application in environmental chemistry and bioremediation studies (Genthner et al., 1989).

Reversible Thermochromic Materials

Derivatives of this compound have been synthesized for application in reversible thermochromic materials, an area significant for material science and sensor technology (Patel et al., 2005).

X-ray Diffraction and Quantum-Chemical Studies

Quantum-chemical calculations and X-ray diffraction studies of similar molecules provide insights into their electronic structures, which can be crucial for developing advanced materials and understanding molecular reactivity (Korlyukov et al., 2003).

Synthesis of Functional Fluorophores

Research into the synthesis of various fluorophores, which include similar compounds, suggests the potential of this compound in developing novel fluorescent probes for applications in biochemistry and medical diagnostics (Lambert et al., 2000).

Chemiluminescence in Aqueous Systems

Studies on related compounds demonstrate their ability to produce efficient chemiluminescence in aqueous systems, an aspect that can be explored for this compound in analytical chemistry and biological imaging (Watanabe et al., 2012).

Multiblock Copolymer Synthesis

The synthesis of rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics, involving a similar compound, indicates the potential for this compound in the development of novel polymers with specific properties like proton conductivity, which is vital in fuel cell technology and material science (Ghassemi et al., 2004).

Fluorescent Probe Development

The development of multifunctional fluorescent probes based on similar compounds suggests the applicability of this compound in creating sensitive probes for detecting ions and molecules, relevant in environmental monitoring and biomedical research (Zhang et al., 2019).

Safety and Hazards

properties

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c17-14-3-1-2-13(10-14)15(18)11-4-6-12(7-5-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQGRWVDMUZSEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645112 |

Source

|

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898760-12-8 |

Source

|

| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

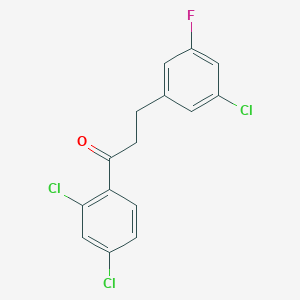

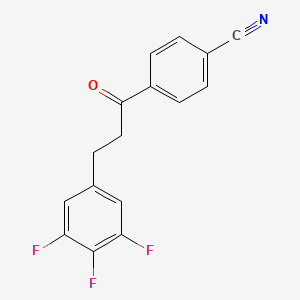

![Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate](/img/structure/B1327929.png)